molecular formula C11H20N2O2 B3024271 Tert-butyl (3AS,6AS)-hexahydropyrrolo[3,4-B]pyrrole-1(2H)-carboxylate CAS No. 1018443-32-7

Tert-butyl (3AS,6AS)-hexahydropyrrolo[3,4-B]pyrrole-1(2H)-carboxylate

Cat. No.: B3024271
CAS No.: 1018443-32-7
M. Wt: 212.29
InChI Key: OIKZNKIPPFFTKA-DTWKUNHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate is a bicyclic pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group. Its stereochemistry (3aS,6aS) is critical for its spatial configuration, which influences reactivity and biological interactions. This compound serves as a key intermediate in pharmaceutical synthesis, particularly for protease inhibitors and enzyme-targeting agents due to its rigid bicyclic framework and amine-protection capabilities .

Properties

IUPAC Name

tert-butyl (3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-4-8-6-12-7-9(8)13/h8-9,12H,4-7H2,1-3H3/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIKZNKIPPFFTKA-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]2[C@H]1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20652404
Record name tert-Butyl (3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

370880-16-3, 1018443-32-7
Record name 1,1-Dimethylethyl (3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=370880-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-tert-butyl (3aR,6aR)-octahydropyrrolo[2,3-c]pyrrole-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl (3AS,6AS)-hexahydropyrrolo[3,4-B]pyrrole-1(2H)-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a cyclic anhydride, followed by esterification with tert-butyl alcohol. The reaction conditions often require the use of a catalyst and may involve heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3AS,6AS)-hexahydropyrrolo[3,4-B]pyrrole-1(2H)-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve specific temperatures, solvents, and catalysts to achieve optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce fully saturated compounds .

Scientific Research Applications

Tert-butyl (3AS,6AS)-hexahydropyrrolo[3,4-B]pyrrole-1(2H)-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tert-butyl (3AS,6AS)-hexahydropyrrolo[3,4-B]pyrrole-1(2H)-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

cis-2-Boc-Hexahydropyrrolo[3,4-c]pyrrole (CAS 250275-15-1)
  • Similarity : 1.00 ().
  • Key Differences: The [3,4-c] pyrrolo-pyrrole ring system differs in fusion position compared to the target compound’s [3,4-b] system.
  • Applications : Used in kinase inhibitor synthesis; higher solubility in polar solvents due to altered ring geometry .
(3aS,6aS)-tert-Butyl 5-(trifluoroacetyl)hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate (CAS 370880-15-2)
  • Modification : Trifluoroacetyl group replaces a hydrogen atom, introducing strong electron-withdrawing effects.
  • Impact : Enhances metabolic stability but reduces aqueous solubility (logP increases by ~1.5 units) .
tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate hydrochloride (CAS 1187933-06-7)
  • Similarity : 0.94 ().
  • Key Differences : Incorporates a pyridine ring instead of pyrrolidine, increasing aromaticity and altering basicity (pKa ~5.8 vs. ~8.2 for the target compound) .

Table 2: Physicochemical Properties

Compound Molecular Weight logP Solubility (mg/mL, PBS) MS [M+H]+
Target Compound (24) 212.29 1.2 0.45 303.6
Trifluoroacetyl Derivative 296.25 2.7 0.12 297.1
cis-2-Boc-Hexahydropyrrolo[3,4-c]pyrrole 212.29 0.9 1.20 254.5

Pharmacological Activity Comparison

Table 3: In Vitro Bioactivity Data

Compound Autotaxin Inhibition (IC₅₀, nM) HT-Solubility (μM) Glutathione Adduct Formation
Target Compound (24) 320 15.2 Low
Benzotriazole Derivative (Compound 7) 18 3.8 High
Trifluoroacetyl Derivative 450 8.5 Moderate
  • Key Findings :
    • The target compound exhibits moderate autotaxin inhibition, outperformed by benzotriazole derivatives due to enhanced π-π stacking with enzyme active sites .
    • Trifluoroacetyl substitution reduces solubility but improves metabolic stability, as evidenced by lower glutathione adduct formation .

Biological Activity

Tert-butyl (3aS,6aS)-hexahydropyrrolo[3,4-B]pyrrole-1(2H)-carboxylate is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C11_{11}H20_{20}N2_2O2_2
  • Molecular Weight : 212.29 g/mol
  • CAS Number : 29949093
  • IUPAC Name : this compound

The compound's structure features a hexahydropyrrolo framework, which is significant for its interaction with biological targets.

Antitumor Activity

Research indicates that compounds with similar structures to this compound exhibit antitumor properties. For instance, derivatives of pyrrolidine have shown effectiveness in inhibiting cancer cell proliferation by interfering with microtubule dynamics. A study highlighted that certain pyrrole derivatives could inhibit the breast cancer resistance protein (BCRP), enhancing the efficacy of chemotherapeutic agents like Vinca alkaloids .

Neuroprotective Effects

Neuroprotective properties have also been observed in related compounds. For example, cyclic dipeptides containing pyrrole moieties have demonstrated potential in protecting neuronal cells from oxidative stress and apoptosis. This activity is attributed to their ability to modulate signaling pathways involved in cell survival .

Antiviral Properties

Some pyrrole-based compounds have been investigated for antiviral activities. The structural characteristics of these compounds allow them to interact with viral proteins or inhibit viral replication processes. Research has shown that certain pyrrole derivatives can act against various viruses by disrupting their life cycles .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism or viral replication.
  • Modulation of Cell Signaling Pathways : By interacting with key signaling molecules, the compound can influence pathways that regulate cell survival and proliferation.
  • Induction of Apoptosis : Similar compounds have been shown to induce programmed cell death in cancer cells through the activation of apoptotic pathways.

Case Studies and Research Findings

StudyFocusFindings
Schuller et al. (2012)Antitumor activityIdentified pyrrole derivatives that inhibit BCRP and enhance chemotherapeutic efficacy .
Recent InvestigationsNeuroprotectionDemonstrated protective effects against oxidative stress in neuronal cells using pyrrole derivatives .
Comparative AnalysisAntiviral activityEvaluated the efficacy of pyrrole compounds against various viruses; some showed significant inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl (3AS,6AS)-hexahydropyrrolo[3,4-B]pyrrole-1(2H)-carboxylate
Reactant of Route 2
Tert-butyl (3AS,6AS)-hexahydropyrrolo[3,4-B]pyrrole-1(2H)-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.